N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide
Description
The compound N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a synthetic pyrrole derivative with a tetrahydrofuran carboxamide substituent and a sulfonyl aromatic group. The sulfonyl group enhances metabolic stability and binding affinity, while the tetrahydrofuran moiety may influence conformational rigidity and solubility.
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]oxolane-2-carboxamide |
InChI |
InChI=1S/C21H28N2O4S/c1-5-12-23-16(4)15(3)19(20(23)22-21(24)18-7-6-13-27-18)28(25,26)17-10-8-14(2)9-11-17/h8-11,18H,5-7,12-13H2,1-4H3,(H,22,24) |
InChI Key |
PIFXFKKNYJRUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(=C1NC(=O)C2CCCO2)S(=O)(=O)C3=CC=C(C=C3)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl group and the tetrahydrofuran ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with sulfonamide-containing pyrrole derivatives and tetrahydrofuran carboxamides. Below is a comparative analysis based on structural and functional features:
Key Findings
Sulfonamide Role : The 4-methylphenyl sulfonyl group in the target compound is a common pharmacophore in kinase inhibitors and antimicrobial agents. Similar sulfonamides refined via SHELX methodologies often exhibit improved crystallinity and binding specificity .
Tetrahydrofuran vs.
Propyl Side Chain : The 1-propyl group on the pyrrole ring could influence metabolic stability compared to shorter alkyl chains (e.g., methyl or ethyl) in related compounds, as seen in SHELX-refined analogs .
Data Limitations
No experimental data (e.g., IC₅₀, solubility, bioavailability) for the target compound are available in the provided evidence. Structural comparisons are speculative and based on analogous systems.
Methodological Considerations
The refinement and analysis of such compounds rely heavily on crystallographic tools like SHELXL for structural optimization and ORTEP-3 for graphical representation . For instance, SHELXL’s robust handling of disordered sulfonyl groups and non-covalent interactions is critical for accurate comparisons .
Biological Activity
N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrole ring and a sulfonamide group, suggests various biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The compound's molecular formula is , and its structure can be represented as follows:
This structure features key functional groups that contribute to its biological activity. The sulfonyl group is particularly noteworthy for its potential interactions with enzymes and proteins, which may inhibit or modulate their activity.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. The sulfonamide moiety is known to interfere with bacterial folic acid synthesis, making this compound a candidate for further exploration in antibiotic development.
Anticancer Potential
Research has also highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The compound's ability to inhibit specific kinases involved in cancer progression is under investigation.
The biological activity of this compound is believed to stem from its structural components:
- Sulfonamide Group : This moiety may facilitate binding to active sites on enzymes, leading to inhibition of their function.
- Pyrrole Ring : The presence of the pyrrole ring enhances the compound's electron density, potentially increasing its reactivity with biological targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 (half maximal inhibitory concentration) value of 15 µM. |
| Study 3 | Enzyme Interaction | Showed competitive inhibition against dihydropteroate synthase, suggesting potential as a lead compound for antibiotic development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
